![molecular formula C17H18N4OS2 B12451908 N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings, a benzylamino group, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction between a thiourea derivative and α-haloketone under acidic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a halogenated thiazole intermediate.
Formation of the Second Thiazole Ring: The second thiazole ring is formed through a similar cyclization reaction as the first step, using appropriate precursors.
Attachment of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Benzylamine, halogenated thiazole intermediates, triethylamine as a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- 4-Amino-N5-(1,3-benzodioxol-5-ylmethyl)-N5-[2-(benzylamino)-2-oxo-1-(6-quinolinyl)ethyl]-1,2-thiazole-3,5-dicarboxamide
Uniqueness
N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide is unique due to its dual thiazole rings and the presence of both benzylamino and propanamide groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
属性
分子式 |
C17H18N4OS2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
N-[5-[2-(benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-14(22)21-17-19-11(2)15(24-17)13-10-23-16(20-13)18-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,21,22) |
InChI 键 |
XRMOMMFKMUNAOA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
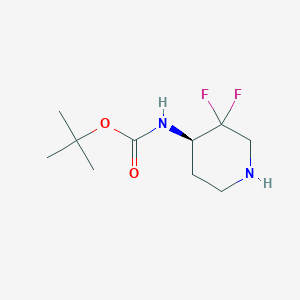
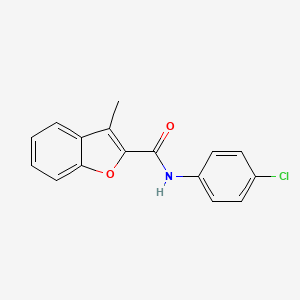
![Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate](/img/structure/B12451853.png)
![2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)
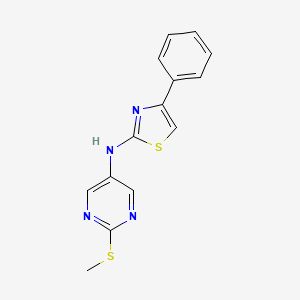

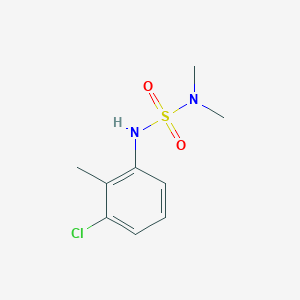
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12451875.png)
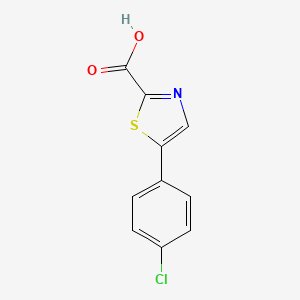
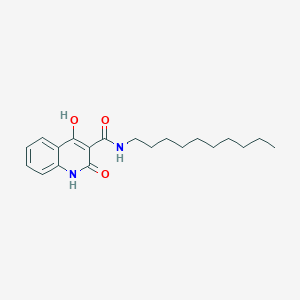
![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)
